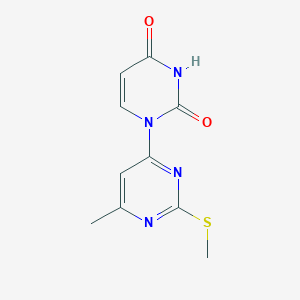
3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar isoxazole derivatives involves starting with dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by subsequent modifications to achieve the desired substituents. Through controlled stoichiometry and reaction conditions, differential derivatization to carboxamides is possible, indicating a versatile approach to synthesizing compounds like 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (Yu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals two approximately planar parts: an N-3-amido-5-methylisoxazole group and a dimethylbenzene group. The planarity is reinforced by an intramolecular C-H...O hydrogen bond, suggesting a stable and defined structure conducive to specific chemical interactions (Rodier et al., 1993).
Chemical Reactions and Properties
The reactivity and properties of isoxazole derivatives can be manipulated through functional group modifications. For instance, the introduction of arylthiomethyl groups followed by oxidation to arylsulfonylmethyl derivatives showcases chemoselectivity and functional versatility, important for chemical synthesis and applications (Yu et al., 2009).
Physical Properties Analysis
The analysis of physical properties such as crystalline structure and hydrogen bonding patterns provides insight into the stability and solubility of compounds. For example, the crystal structure of related compounds shows dimers linked by N-H...N hydrogen bonds, indicating solid-state stability and potential intermolecular interactions (Rodier et al., 1993).
Chemical Properties Analysis
Isoxazole derivatives exhibit diverse chemical properties, including reactivity towards nucleophiles and electrophiles, allowing for a broad range of chemical transformations. These properties are crucial for developing novel compounds with specific functionalities (Yu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity and Chemical Synthesis
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides and their derivatives, including compounds starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, have been explored for their insecticidal activity. Through careful chemical synthesis, these compounds have been evaluated for their potential in agricultural pest control, demonstrating significant insecticidal properties. This research indicates the role of similar isoxazole derivatives in developing new insecticides (G. Yu et al., 2009).
Catalysis and Organic Synthesis
Compounds with isoxazole rings have been utilized as ligands in the synthesis of bimetallic boron-containing heterogeneous catalysts, demonstrating significant activity in catalyzing Suzuki reactions in aqueous media. This showcases the compound's utility in facilitating the synthesis of heterobiaryls, indicating its potential application in catalysis and organic synthesis processes (N. A. Bumagin et al., 2019).
Antitumor Activity
The structural motif present in 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is reminiscent of compounds studied for their antitumor properties. For instance, imidazotetrazines derivatives have shown promising results as broad-spectrum antitumor agents, suggesting that similar isoxazole derivatives could be explored for potential antitumor applications (M. Stevens et al., 1984).
Advanced Materials and Solar Cell Applications
Isoxazole derivatives have been investigated for their role in the development of advanced materials, including their application in bulk heterojunction solar cells. The incorporation of such compounds in the solar cell matrix has been shown to improve photovoltaic performance, indicating their utility in renewable energy technologies (T. Chu et al., 2011).
Herbicidal Activity
Similar to insecticidal applications, derivatives of isoxazole have been synthesized and shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds. This indicates the potential of 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide derivatives to contribute to the development of new herbicides (B. Hamper et al., 1995).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-10(8(2)15-13-7)11(14)12-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBNGLBQPKJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)


![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
